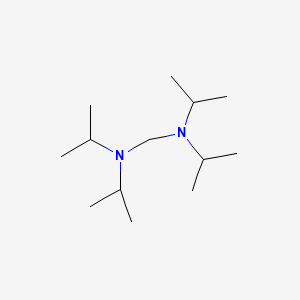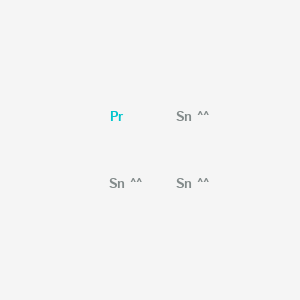![molecular formula C21H22O4 B14727316 [4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate CAS No. 10499-14-6](/img/structure/B14727316.png)
[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate is a member of the chromene family, characterized by its complex structure that includes an ethyl group, a methoxyphenyl group, and an acetate group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate typically involves the condensation of 4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of chromene, such as chromanols, chromones, and substituted chromenes .
Wissenschaftliche Forschungsanwendungen
[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: :
Eigenschaften
CAS-Nummer |
10499-14-6 |
|---|---|
Molekularformel |
C21H22O4 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate |
InChI |
InChI=1S/C21H22O4/c1-5-18-19-11-10-17(25-14(3)22)12-20(19)24-13(2)21(18)15-6-8-16(23-4)9-7-15/h6-13H,5H2,1-4H3 |
InChI-Schlüssel |
KPUGXDBDCYEGHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)C)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


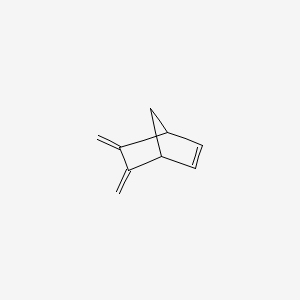
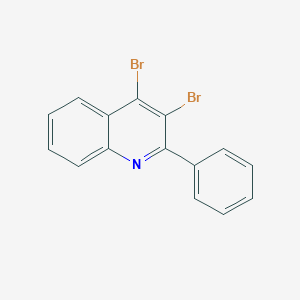
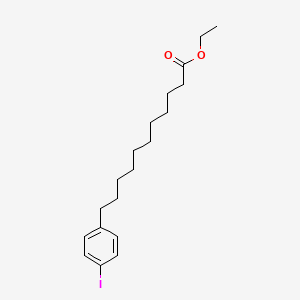
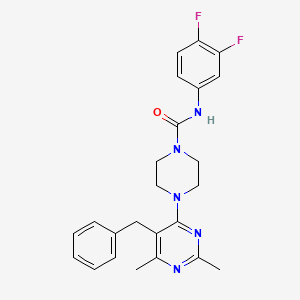
![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)
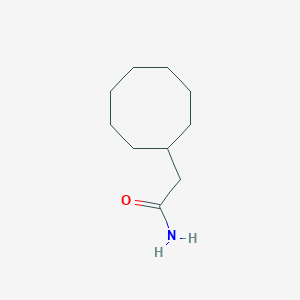

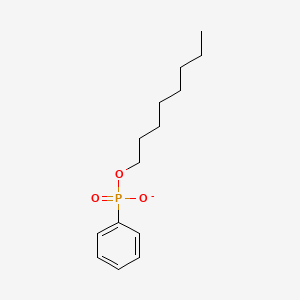
![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)


